N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves several steps. One common synthetic route includes the reaction of indole derivatives with morpholine and isopropylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness .
Comparison with Similar Compounds
N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can be compared with other indole derivatives, such as:
2-{[2-(morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide: This compound shares a similar structure but differs in the position and type of functional groups.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another compound with a morpholine ring, but with different core structures and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-14(2)21-8-6-15-16(4-3-5-17(15)21)18(22)19-7-9-20-10-12-23-13-11-20/h3-6,8,14H,7,9-13H2,1-2H3,(H,19,22) |
InChI Key |
VVHCFKFNOGACSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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